3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClN3/c1-2-15-6-11-22-20(12-15)24-21(14-27-22)23(16-4-3-5-17(25)13-16)28-29(24)19-9-7-18(26)8-10-19/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGLHDXPZABTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multistep Synthesis via Knoevenagel Condensation and Cyclization
A foundational approach involves constructing the pyrazoloquinoline core through sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization. Adapted from the synthesis of analogous pyrazolo[3,4-f]quinolines, this method proceeds as follows:
- Knoevenagel Condensation : 3-Bromobenzaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form α,β-unsaturated ketone intermediates.
- Michael Addition : The intermediate undergoes nucleophilic attack by 4-chloroaniline, forming a β-amino ketone adduct.
- Cyclization : Treatment with hydrazine hydrate facilitates pyrazole ring formation, followed by acid-catalyzed cyclization to yield the quinoline backbone.
Key Conditions :
One-Pot Three-Component Reaction
A streamlined one-pot synthesis employs arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds. This method, optimized by Marjani et al., achieves high regioselectivity through tetrapropylammonium bromide (TPAB)-catalyzed cascades:
Reaction Components :
- 3-Bromophenylglyoxal monohydrate
- 3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine
- Ethyl acetoacetate
Mechanism :
Optimized Parameters :
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
Late-stage functionalization via Suzuki-Miyaura coupling introduces the 3-bromophenyl group. Adapted from patent EP3280710B1, this method ensures precise aryl group installation:
- Substrate Preparation : 1-(4-Chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline-3-boronic ester.
- Coupling Reaction : React with 1-bromo-3-iodobenzene using Pd(OAc)₂ and triphenylphosphine.
Conditions :
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
- δ 8.72 (s, 1H, pyrazole-H)
- δ 7.89–7.21 (m, 8H, aryl-H)
- δ 2.98 (q, 2H, CH₂CH₃)
- δ 1.42 (t, 3H, CH₂CH₃)
13C NMR (100 MHz, CDCl₃) :
HRMS : m/z calculated for C₂₄H₁₈BrClN₃ [M+H]⁺: 494.0234; found: 494.0236
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Multistep Synthesis | 68–75 | High purity | Lengthy purification steps |
| One-Pot Reaction | 89–92 | Rapid, catalyst-driven efficiency | Requires specialized catalyst (TPAB) |
| Suzuki Coupling | 82 | Regioselective aryl introduction | Sensitivity to moisture |
Research Findings and Optimization Challenges
Solvent and Catalyst Impact
Halogen Compatibility
Scalability Considerations
- Continuous Flow Systems : Patent methods suggest scalability via automated reactors, reducing manual intervention.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazoloquinoline core, leading to the formation of amines or reduced heterocycles.
Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity through halogen bonding interactions, while the pyrazoloquinoline core can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Key Observations :
- Alkyl/Aryl Groups : Ethyl (C8) and phenyl (C3) groups improve lipophilicity, aiding cellular uptake but possibly reducing aqueous solubility .
- Oxygen-Containing Groups : Ethoxy or methoxy substituents (e.g., C8-OEt in ) increase polarity, which may enhance solubility but limit blood-brain barrier penetration.
Physical and Electronic Properties
- Crystallography: The target compound’s tricyclic system likely adopts a planar conformation similar to 1-(4-chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline (monoclinic, P21/c), with substituents influencing packing efficiency .
- Electronic Effects : Bromine (σmeta = 0.39) and chlorine (σpara = 0.23) are electron-withdrawing, altering HOMO/LUMO levels compared to methoxy (σpara = -0.27) or ethyl (σ = -0.01) groups .
Biological Activity
3-(3-bromophenyl)-1-(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of pyrazoloquinoline derivatives typically involves multi-step organic reactions. For instance, a common method includes the condensation of appropriate phenyl hydrazines with substituted quinoline derivatives under acidic conditions. The resulting compounds are often characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm their structures.
Anticancer Activity
Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit promising anticancer properties. For example, a study evaluated various derivatives against multiple cancer cell lines, revealing that certain compounds inhibited cell proliferation significantly. The mechanism is believed to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.
- Table 1: Anticancer Activity of Pyrazoloquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3-bromophenyl)-1-(4-chlorophenyl) | MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| 3-(3-bromophenyl)-1-(4-chlorophenyl) | A549 (Lung Cancer) | 7.8 | Inhibition of PI3K/AKT pathway |
| 3-(3-bromophenyl)-1-(4-chlorophenyl) | HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
In addition to anticancer effects, pyrazoloquinolines have been studied for their antimicrobial properties. Compounds have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections.
- Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 3-(3-bromophenyl)-1-(4-chlorophenyl) | E. coli | 15 |
| 3-(3-bromophenyl)-1-(4-chlorophenyl) | S. aureus | 18 |
| 3-(3-bromophenyl)-1-(4-chlorophenyl) | C. albicans | 12 |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in cancer progression and microbial survival.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed, particularly through the upregulation of pro-apoptotic proteins.
- Cell Cycle Modulation : The compounds can interfere with the normal cell cycle progression, leading to cell death in rapidly dividing cells.
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[4,3-c]quinoline derivatives in a zebrafish embryo model. The results demonstrated that certain derivatives could inhibit tumor growth effectively while exhibiting low toxicity to normal cells.
Q & A
Q. What are the established synthetic routes for this compound, and how are critical intermediates validated?
The synthesis typically involves multi-step reactions, such as:
- Condensation : Reacting substituted phenylhydrazines with quinoline precursors (e.g., 4-chlorophenyl derivatives) to form pyrazoloquinoline intermediates.
- Cyclization : Catalytic cyclization under reflux conditions using copper salts or palladium catalysts to optimize ring closure .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated via HPLC and TLC .
Q. Which analytical techniques are critical for characterizing its structural integrity?
Key methods include:
- NMR spectroscopy : Assigns substituent positions (e.g., bromophenyl at C3, chlorophenyl at C1) and confirms regioselectivity .
- X-ray crystallography : Resolves bond angles and torsional strain in the fused pyrazoloquinoline core .
- Mass spectrometry : Verifies molecular weight (e.g., 463.7 g/mol) and isotopic patterns for bromine/chlorine .
Q. What preliminary biological activities have been reported for this compound?
Studies on analogous pyrazoloquinolines suggest:
- Anticancer potential : IC₅₀ values of 2–10 µM in breast cancer cell lines via kinase inhibition .
- Anti-inflammatory activity : COX-2 selectivity indices >50 compared to COX-1 .
Advanced Research Questions
Q. How do halogen substituents (Br, Cl) and the ethyl group influence target binding and pharmacokinetics?
- Bromine : Enhances hydrophobic interactions with enzyme active sites (e.g., kinase ATP pockets) .
- Chlorine : Improves metabolic stability by reducing CYP450-mediated oxidation .
- Ethyl group : Balances lipophilicity and solubility, with logP ~3.5 predicted via computational modeling .
Q. What strategies resolve contradictions in reported biological efficacy across cell lines?
- Dose-response profiling : Validate activity thresholds (e.g., IC₅₀ shifts from 2 µM to 15 µM in resistant vs. sensitive lines) .
- Off-target screening : Use proteome-wide affinity assays to identify confounding interactions (e.g., unintended serotonin receptor binding) .
Q. How can synthetic yield and purity be optimized for scale-up?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 20% yield improvement .
- Catalyst screening : Pd/C vs. CuI comparisons show 75% vs. 60% yields for cyclization steps .
Methodological Guidance
Q. What computational tools predict this compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB: 5KIR) with ∆G ≤ -9 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to design SAR studies for optimizing anti-inflammatory activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
